Thalidomide-C3-O-PEG2-C2-acid

Description

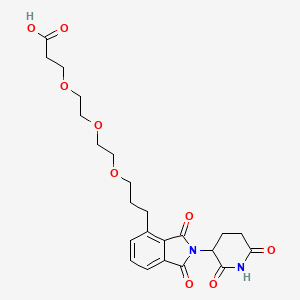

Thalidomide-C3-O-PEG2-C2-acid (CAS: 2488752-64-1) is a cereblon (CRBN)-targeting E3 ligase ligand-linker conjugate. Its structure integrates a thalidomide moiety, a polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid group (C2-acid). This compound is widely used in PROTAC (Proteolysis-Targeting Chimera) development, enabling the degradation of disease-relevant proteins by linking target-binding ligands to E3 ligase recruiters . The PEG2 spacer enhances solubility and modulates the distance between functional groups, optimizing protein degradation efficiency .

Properties

Molecular Formula |

C23H28N2O9 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C23H28N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,2,4,6-14H2,(H,27,28)(H,24,26,29) |

InChI Key |

QWWFIKZZWBYXMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-O-PEG2-C2-acid typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The compound is typically produced in a reagent-grade form for research purposes .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-O-PEG2-C2-acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the thalidomide moiety.

Substitution: The PEG linker allows for substitution reactions to attach different ligands or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield various conjugates with different biological activities .

Scientific Research Applications

Thalidomide-C3-O-PEG2-C2-acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Employed in the study of protein-protein interactions and cellular pathways.

Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating cancers and other diseases.

Industry: Utilized in the production of specialized reagents and tools for biochemical research

Mechanism of Action

Thalidomide-C3-O-PEG2-C2-acid exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

Structural Variations

Key structural differences among thalidomide-based conjugates lie in PEG chain length , linker chemistry , and terminal functional groups (Table 1).

Table 1: Structural Comparison of Thalidomide Derivatives

Physicochemical Properties

- Solubility: this compound exhibits superior aqueous solubility compared to non-PEGylated analogs (e.g., Thalidomide-O-C4-NH2 HCl) due to the hydrophilic PEG2 spacer . However, PEG3 derivatives (e.g., Thalidomide-O-PEG3-amine HCl) may offer even greater solubility but at the cost of increased molecular weight .

- Stability : PEG2 derivatives like this compound demonstrate stability at -20°C for long-term storage, comparable to PEG3 and PEG4 analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.